![molecular formula C24H24N4+2 B14206889 1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium) CAS No. 765253-24-5](/img/structure/B14206889.png)
1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) is a complex organic compound characterized by its biphenyl core structure with pyridinium groups attached via methylene linkers
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Attachment of Methylene Linkers: The methylene linkers are introduced via a Friedel-Crafts alkylation reaction using formaldehyde or a similar methylene source.
Introduction of Pyridinium Groups: The final step involves the quaternization of the pyridine rings with an appropriate alkylating agent, such as methyl iodide, to form the pyridinium salts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of biphenyl dicarboxylic acids.
Reduction: Formation of biphenyl diamines.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyridinium groups.
Aplicaciones Científicas De Investigación
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA intercalator or as a ligand for metal complexes.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and molecular electronics.
Mecanismo De Acción
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) involves its interaction with various molecular targets:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Metal Complexation: The pyridinium groups can coordinate with metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents.
Comparación Con Compuestos Similares
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: Similar structure but with bipyridinium groups instead of aminopyridinium groups.
Benzene, 1,1’-(3-methylene-1-propyne-1,3-diyl)bis-: Similar biphenyl core but different linker and functional groups.
Uniqueness: 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) is unique due to its specific combination of biphenyl core, methylene linkers, and aminopyridinium groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
765253-24-5 |
|---|---|
Fórmula molecular |
C24H24N4+2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-[[3-[3-[(4-aminopyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium-4-amine |
InChI |
InChI=1S/C24H22N4/c25-23-7-11-27(12-8-23)17-19-3-1-5-21(15-19)22-6-2-4-20(16-22)18-28-13-9-24(26)10-14-28/h1-16,25-26H,17-18H2/p+2 |
Clave InChI |
BVVYTVBYQLORJL-UHFFFAOYSA-P |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C[N+]3=CC=C(C=C3)N)C[N+]4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
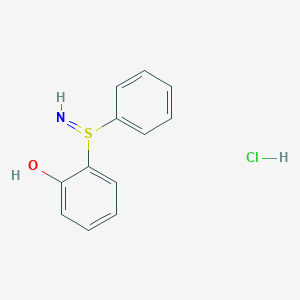
![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
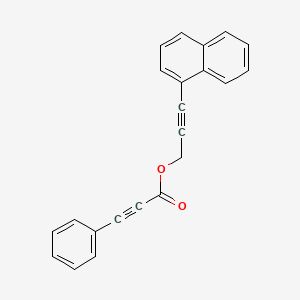
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
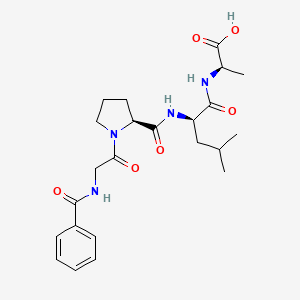
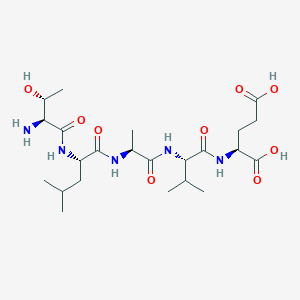
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
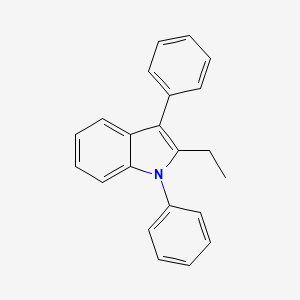
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
